molecular formula C42H68O10S2 B12798155 1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid CAS No. 140909-57-5

1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid

Cat. No.: B12798155
CAS No.: 140909-57-5
M. Wt: 797.1 g/mol
InChI Key: OVEODBLYOULXQR-UHFFFAOYSA-N
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Description

1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid is a complex organic compound that belongs to the class of naphthalenedisulfonic acids This compound is characterized by the presence of two hexadecanoyloxy groups and two sulfonic acid groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid typically involves the esterification of 1,5-dihydroxynaphthalene with hexadecanoic acid, followed by sulfonation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, hydroxyl derivatives, and substituted naphthalene compounds.

Scientific Research Applications

1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins, while the hexadecanoyloxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,5-disulfonic acid: A simpler analog with two sulfonic acid groups but without the hexadecanoyloxy groups.

    1,5-Dihydroxynaphthalene: A precursor in the synthesis of 1,5-Dihexadecanoyloxy-2,7-naphthalenedisulfonic acid.

    Hexadecanoic acid: A fatty acid component used in the esterification process.

Uniqueness

This compound is unique due to the presence of both long-chain fatty acid esters and sulfonic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

140909-57-5

Molecular Formula

C42H68O10S2

Molecular Weight

797.1 g/mol

IUPAC Name

4,5-di(hexadecanoyloxy)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C42H68O10S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(43)51-38-33-36(53(45,46)47)31-35-32-37(54(48,49)50)34-39(42(35)38)52-41(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3,(H,45,46,47)(H,48,49,50)

InChI Key

OVEODBLYOULXQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC2=CC(=CC(=C21)OC(=O)CCCCCCCCCCCCCCC)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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